molecular formula C8H15N3O B15274163 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B15274163
M. Wt: 169.22 g/mol
InChI Key: NOPOLMVGNRNIPU-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide
  • 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structure, which includes both an amino group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-12)4-11-7(2)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3,(H2,9,10)

InChI Key

NOPOLMVGNRNIPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CO)N

Origin of Product

United States

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